molecular formula C21H17N3O2 B11589930 N'-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide

N'-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide

Cat. No.: B11589930
M. Wt: 343.4 g/mol
InChI Key: VFVJSUMRIATWBP-UHFFFAOYSA-N
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Description

N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide typically involves the reaction of acridine derivatives with hydrazides under specific conditions. One common method involves the use of sodium hydride in anhydrous dimethyl sulfoxide (DMSO) as a solvent . The reaction is carried out in a moisture-protected environment to prevent any unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of acridine N-oxides, while reduction reactions may yield reduced acridine derivatives.

Comparison with Similar Compounds

N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide can be compared with other acridine derivatives such as N-(acridin-9-yl)benzamides and N-(2-chloro-6-methoxy-acridin-9-yl)-2-cyano-3-(4-dimethylaminophenyl)-acrilohidrazida . While these compounds share similar structural features, N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide is unique due to its specific hydrazide and phenylacetohydrazide moieties, which contribute to its distinct biological activities and chemical properties.

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

N'-acridin-9-yl-2-hydroxy-2-phenylacetohydrazide

InChI

InChI=1S/C21H17N3O2/c25-20(14-8-2-1-3-9-14)21(26)24-23-19-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)19/h1-13,20,25H,(H,22,23)(H,24,26)

InChI Key

VFVJSUMRIATWBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42)O

Origin of Product

United States

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